Cochinchinone A

Description

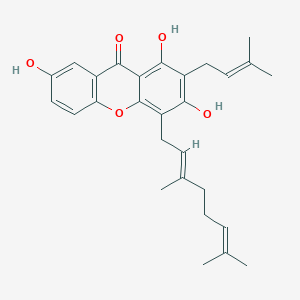

Structure

3D Structure

Properties

Molecular Formula |

C28H32O5 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C28H32O5/c1-16(2)7-6-8-18(5)10-13-21-25(30)20(12-9-17(3)4)26(31)24-27(32)22-15-19(29)11-14-23(22)33-28(21)24/h7,9-11,14-15,29-31H,6,8,12-13H2,1-5H3/b18-10+ |

InChI Key |

ZHJQVNDLFGICFY-VCHYOVAHSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(O2)C=CC(=C3)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(O2)C=CC(=C3)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Cochinchinone a

Botanical Sources and Geographic Distribution

Cochinchinone A is primarily found in plants belonging to the genus Cratoxylum, which is a member of the Hypericaceae family. researchgate.net These plants are predominantly distributed across Southeast Asia. researchgate.netresearchgate.net

Cratoxylum cochinchinense (Lour.) Blume is a shrub or tree widely distributed throughout Southeast Asia, including countries like Brunei, Cambodia, China, Indonesia, Laos, Malaysia, Myanmar, the Philippines, Singapore, Thailand, and Vietnam. researchgate.netiucnredlist.org This plant is found in a variety of habitats, from primary and secondary forests to open woodlands and grasslands. iucnredlist.org It has been identified as a rich source of xanthones, with this compound being one of the prominent compounds isolated from its roots, stems, leaves, and bark. researchgate.netbuu.ac.thstuartxchange.orgmdpi.com For instance, studies have successfully isolated this compound from the roots and stems of C. cochinchinense. researchgate.net Further research on the stems and leaves has also led to the isolation of this compound. mdpi.com

Another significant botanical source for this compound is Cratoxylum formosum. This species is also widely distributed in Southeast Asian countries. researchgate.net Specifically, the subspecies Cratoxylum formosum ssp. pruniflorum has been a subject of phytochemical investigations revealing the presence of this compound. mdpi.com The compound has been isolated from the roots and stems of this plant. researchgate.netmdpi.com Research on the twigs of Cratoxylum formosum has also confirmed the presence of this compound. nrct.go.th

Beyond botanical sources, this compound has been identified in the propolis of the stingless bee Homotrigona apicalis. nih.govnih.gov A study conducted in the Binh Dinh province of Vietnam led to the isolation of this compound from the propolis of this bee species. nih.govnih.gov The presence of this xanthone (B1684191) in the propolis suggests that the bees collect resin from plants of the Cratoxylum genus. nih.gov In fact, Cratoxylum cochinchinense has been identified as a likely resin source for the propolis produced by Homotrigona apicalis in that region. nih.govmdpi.com

| Natural Source | Part(s) Used | Geographic Location of Source |

| Cratoxylum cochinchinense | Roots, Stems, Leaves, Bark, Twigs | Southeast Asia (e.g., China, Thailand, Vietnam) researchgate.netiucnredlist.orgmdpi.comnrct.go.th |

| Cratoxylum formosum | Roots, Stems, Twigs | Southeast Asia (e.g., Thailand) researchgate.netmdpi.comnrct.go.th |

| Propolis of Homotrigona apicalis | Propolis | Binh Dinh province, Vietnam nih.govnih.gov |

Extraction and Fractionation Protocols

The isolation of this compound from its natural sources is a multi-step process that begins with extraction using appropriate solvents, followed by fractionation and purification using various chromatographic techniques.

Solvent extraction is the initial and crucial step in obtaining crude extracts containing this compound from plant materials or propolis. The choice of solvent is critical and is based on the principle of "like dissolves like," where solvents with similar polarity to the target compound are more effective. eurekabiomedical.com

For the extraction of this compound and other xanthones from Cratoxylum species, various organic solvents have been employed. Common approaches involve the use of ethanol (B145695) and dichloromethane. buu.ac.thmdpi.com For example, the stems and leaves of C. cochinchinense have been extracted with 85% ethanol. mdpi.com The resulting crude extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297), to separate compounds based on their solubility. mdpi.com In another study, the roots of C. cochinchinense were subjected to extraction with dichloromethane. buu.ac.th Similarly, propolis from Homotrigona apicalis was extracted with ethanol to yield a crude extract from which this compound was later isolated. nih.gov

| Extraction Method | Solvent(s) Used | Natural Source Material |

| Maceration/Soaking | 85% Ethanol | Stems and leaves of C. cochinchinense mdpi.com |

| Maceration/Soaking | Dichloromethane (CH2Cl2) | Roots of C. cochinchinense buu.ac.th |

| Maceration/Soaking | Ethanol (EtOH) | Propolis of Homotrigona apicalis nih.gov |

Following solvent extraction, the resulting crude extracts, which are complex mixtures of various phytochemicals, undergo further separation and purification using chromatographic methods. nih.gov Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

A combination of different chromatographic techniques is often necessary to isolate this compound in its pure form. Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. nih.gov Silica (B1680970) gel is a commonly used stationary phase for this purpose. buu.ac.thmdpi.com The extract is loaded onto the column and eluted with a solvent system of gradually increasing polarity.

For finer purification, other chromatographic methods are employed. These include Sephadex LH-20 gel column chromatography, which separates molecules based on their size, and octadecylsilyl (ODS) gel column chromatography, a type of reversed-phase chromatography. mdpi.com Finally, semi-preparative High-Performance Liquid Chromatography (HPLC) is often used as the ultimate step to obtain highly pure this compound. mdpi.com For instance, the ethyl acetate extract from the stems and leaves of C. cochinchinense was repeatedly subjected to silica gel column chromatography, Sephadex LH-20 gel column chromatography, ODS gel column chromatography, and semi-preparative HPLC to afford pure this compound. mdpi.com

| Chromatographic Technique | Stationary Phase | Purpose |

| Column Chromatography (CC) | Silica Gel | Initial fractionation of crude extracts buu.ac.thmdpi.com |

| Column Chromatography (CC) | Sephadex LH-20 | Further purification, often size-based separation mdpi.com |

| Column Chromatography (CC) | ODS Gel | Reversed-phase separation for further purification mdpi.com |

| Semi-preparative HPLC | Varies (e.g., C18) | Final purification to yield high-purity compound mdpi.com |

Advanced Spectroscopic Characterization Techniques in Research

The precise chemical structure of this compound has been determined through the application of several advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules like this compound. buu.ac.thresearchgate.netresearchgate.netsemanticscholar.org One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide essential information about the different chemical environments of the hydrogen and carbon atoms within the molecule. sci-hub.rumfu.ac.th

Two-dimensional (2D) NMR techniques are crucial for piecing together the complex molecular framework of this compound. sci-hub.rubuu.ac.thresearchgate.net Techniques such as Correlation Spectroscopy (COSY) help to identify protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to determine the correlations between protons and carbons, revealing the connectivity of the atoms. sci-hub.ruanalis.com.my Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule. sci-hub.ru

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1-OH | 12.95 | s | |

| H-5 | 7.36 | d | 9.0 |

| H-6 | 7.24 | dd | 9.0, 3.0 |

| H-8 | 7.59 | d | 3.0 |

Source: Data adapted from spectroscopic analysis of this compound. sci-hub.ru

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| C-1 | 161.7 |

| C-2 | 109.5 |

| C-3 | 162.2 |

| C-4 | 112.4 |

| C-4a | 155.6 |

| C-5 | 121.7 |

| C-5a | 120.9 |

| C-6 | 123.6 |

| C-7 | 154.9 |

| C-8 | 115.3 |

| C-8a | 102.7 |

| C-9 | 181.9 |

Source: Data adapted from spectroscopic analysis of this compound. sci-hub.ru

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. khanacademy.orggenedata.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the study of natural products like this compound, as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. sci-hub.ru For this compound, its molecular formula has been established as C₂₈H₃₂O₅. sci-hub.ru MS can also be used to analyze the fragmentation patterns of a molecule, which can provide additional structural information. khanacademy.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data for structural elucidation. mrclab.commdpi.commsu.edu IR spectroscopy is used to identify the presence of specific functional groups within a molecule. mrclab.com The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (O-H) and carbonyl (C=O) groups. sci-hub.ru

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. msu.edu The UV-Vis spectrum of this compound exhibits absorption maxima that are characteristic of its xanthone core. researchgate.net

Synthetic Strategies and Analog Development for Cochinchinone a

Total Synthesis Approaches to Xanthone (B1684191) Scaffold

The synthesis of the dibenzo-γ-pyrone scaffold, which forms the core of xanthones like Cochinchinone A, is a fundamental challenge in organic chemistry. core.ac.ukmdpi.com The total synthesis of these molecules is crucial not only for confirming their structure but also for providing access to quantities needed for biological evaluation and the development of new analogues. mdpi.commdpi.com

Key Reaction Methodologies

Several classical and modern synthetic methods have been established to construct the tricyclic xanthone framework. These strategies typically involve the condensation of two aromatic building blocks followed by a cyclization step. researchgate.netup.pt

Key methodologies include:

Grover, Shah, and Shah (GSS) Reaction: This is a popular one-pot method for preparing hydroxyxanthones from accessible starting materials. core.ac.ukwits.ac.za The reaction involves heating a salicylic (B10762653) acid derivative and a suitable phenol (B47542) with zinc chloride in phosphoryl chloride. core.ac.ukup.pt The reaction proceeds through a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes cyclization to form the xanthone skeleton. researchgate.net

Benzophenone (B1666685) Intermediate Route: This common strategy involves the Friedel-Crafts acylation of a phenolic derivative with a substituted benzoyl chloride to form a 2,2'-dioxygenated benzophenone. up.ptresearchgate.net This intermediate is then cyclized to the xanthone core, often through nucleophilic substitution or an oxidative process. up.pt

Diaryl Ether Intermediate Route (Ullmann Condensation): This approach begins with an Ullmann condensation to form a 2-aryloxybenzoic acid intermediate from a sodium phenolate (B1203915) and an ortho-halogenated benzoic acid. mdpi.comup.pt Subsequent intramolecular electrophilic cycloacylation, often catalyzed by polyphosphoric acid, yields the xanthone scaffold. mdpi.comup.pt

Palladium-Catalyzed Reactions: Modern methods include palladium-catalyzed acylation reactions, which can be used to form the xanthone skeleton from starting materials like salicylaldehyde (B1680747) and dihalotoluenes. researchgate.net

These methods provide versatile pathways to the core xanthone structure, allowing for the introduction of various substituents required for complex molecules like this compound.

Stereoselective Synthetic Considerations

The xanthone scaffold itself is a planar, achiral structure. Stereoselectivity becomes a critical consideration during the synthesis of highly substituted and complex xanthones, such as the caged and prenylated derivatives, where stereocenters are introduced on the side chains or through cyclization of substituents. core.ac.uk

For natural products like this compound, which features complex prenyl and geranyl side chains, controlling the stereochemistry during their introduction and subsequent modifications is a significant synthetic challenge. The synthesis of related complex natural products, such as psorospermin, has necessitated the development of stereoselective total synthesis routes to ensure the correct three-dimensional arrangement of the final molecule. core.ac.uk Similarly, the synthesis of staprexanthones, which are prenylated xanthones, highlights the challenge of controlling stereochemistry to achieve specific biological activity. acs.org The chemical derivatization of natural xanthones, such as those from Calophyllum caledonicum, often involves reactions at chiral centers, requiring methods to determine the absolute configuration of the products, such as Mosher's ester analysis. researchgate.net

Semisynthetic Derivatization of this compound

Semisynthesis, which involves the chemical modification of a natural product, is a powerful strategy to generate novel analogues that may possess improved biological activities or provide insights into structure-activity relationships (SAR). nih.gov

Chemical Modification Strategies

While direct semisynthetic derivatization of this compound has been reported, strategies applied to closely related and co-isolated xanthones, such as α-mangostin, illustrate the common chemical modifications employed. nih.gov These modifications often target the reactive hydroxyl groups on the xanthone scaffold.

Common chemical modification strategies include:

Acetylation: Conversion of hydroxyl groups to acetate (B1210297) esters.

Methylation: Conversion of hydroxyl groups to methoxy (B1213986) ethers.

Benzoylation: Introduction of a benzoyl group at a hydroxyl position.

Cyclization: Intramolecular reactions involving prenyl side chains to form additional heterocyclic rings, such as pyran or furan (B31954) rings. nih.gov

These reactions allow for a systematic investigation of how different functional groups at various positions on the xanthone core influence its biological profile. acs.org

Generation of Novel this compound Analogues

Applying the above strategies to this compound and related compounds has led to the generation of new derivatives. In one study, this compound was isolated from Cratoxylum cochinchinense, and while it was subjected to biological testing, parallel semisynthetic work was performed on its co-constituent, α-mangostin, to create a library of new compounds. nih.gov

For α-mangostin, 3,6-di-acetylation and 6-benzoylation were found to enhance its cytotoxicity against human colon cancer cells. In contrast, when similar modifications (acetylation, benzoylation, and methylation) were applied to this compound, they did not lead to an enhancement of its cytotoxic activity, highlighting the subtle structural nuances that dictate biological effect. nih.gov The creation of cyclized derivatives from α-mangostin, however, retained the initial cytotoxicity. nih.gov These studies demonstrate that semisynthesis is a valuable tool for producing novel analogues, even though the effects of such modifications can be unpredictable and highly dependent on the specific parent structure.

Microwave-Assisted Synthesis of Xanthone Derivatives

To improve the efficiency of xanthone synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) have been widely adopted. core.ac.ukchemicalbook.com This non-classical heating method offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours or days to minutes), improved product yields, and enhanced selectivity. mdpi.comresearchgate.net

MAOS has been successfully applied to several key reactions in xanthone synthesis:

The condensation of substituted 2-hydroxybenzoic acids with various phenols, catalyzed by ytterbium triflate, can be completed in minutes with high yields (72-98%) under microwave irradiation. researchgate.net

The Claisen rearrangement of oxyprenylated xanthones to form C-prenylated derivatives and dihydrofuranoxanthones is significantly faster with microwave heating. researchgate.net

The synthesis of dihydropyranoxanthones from hydroxyxanthones can be achieved in a one-pot reaction using Montmorillonite K10 clay as a heterogeneous catalyst, with microwave irradiation further accelerating the process. researchgate.net

Intramolecular nucleophilic aromatic substitution to form the xanthone core from a benzophenone precursor has also been achieved in excellent yield using microwave irradiation. mdpi.com

The application of MAOS represents a significant advancement in the synthesis of xanthone derivatives, making the generation of diverse compound libraries for drug discovery more rapid and efficient. nih.gov

Computational Chemistry in Synthetic Planning and Optimization

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, offering profound insights that guide the planning and optimization of synthetic routes for complex natural products like this compound. These computational approaches enable chemists to model, predict, and analyze chemical behavior at the molecular level, thereby reducing the trial-and-error nature of traditional synthesis and facilitating more efficient and innovative pathway design. For a molecule with the intricate caged xanthone architecture of this compound, computational methods are particularly valuable for navigating the complexities of its construction.

The strategic planning of a synthetic route for a complex target is increasingly supported by Computer-Aided Synthesis Planning (CASP) programs. acs.orgresearchgate.net These sophisticated software tools use algorithms to map out potential retrosynthetic pathways, breaking down a target molecule into simpler, commercially available precursors. acs.org Early CASP systems relied on databases of chemical reactions encoded by human experts. acs.orgacs.org More recent iterations, such as the program marketed as Synthia (formerly Chematica), incorporate machine-learning algorithms trained on vast reaction databases. acs.org This hybrid approach combines human chemical intuition with the analytical power of machine learning to propose viable and often non-obvious synthetic strategies. acs.org Such programs can even plan multiple steps ahead, identifying "tactical combinations" where an initial reaction may seem to increase complexity but ultimately sets up a more efficient subsequent transformation, a crucial advantage for synthesizing intricate motifs like the one in this compound. acs.org

Beyond retrosynthesis, quantum chemical methods play a critical role in optimizing individual reaction steps. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction mechanisms. nih.govnih.gov For the synthesis of a caged xanthone, DFT calculations can be used to:

Elucidate Reaction Mechanisms: By modeling the transition states and intermediates of key bond-forming reactions, chemists can understand the precise pathway a reaction follows. nih.gov This is crucial for predicting the feasibility of proposed cyclizations and rearrangements needed to form the core of this compound.

Predict Stereochemical Outcomes: The complex three-dimensional structure of this compound necessitates precise control over stereochemistry. DFT can help predict the diastereoselectivity of reactions, guiding the choice of reagents and conditions to obtain the desired isomer.

Optimize Reaction Conditions: Computational studies can assess the effects of different solvents, temperatures, and catalysts on reaction barriers and yields, allowing for the in silico optimization of conditions before they are attempted in the lab. nih.gov

While published literature does not yet detail a total synthesis of this compound fully guided by these methods, the application of computational tools to related xanthones and other complex molecules is well-documented. In silico molecular docking studies have been performed on related compounds like Cochinchinone B and Cochinchinone D to investigate their interactions with biological targets. researchgate.netf1000research.com This demonstrates the utility of computational chemistry in understanding the properties of this molecular family, a practice that logically extends to guiding the synthesis of new analogs. By predicting the biological activity of virtual compounds, computational chemistry aids in prioritizing synthetic targets, ensuring that laboratory efforts are focused on the most promising molecules.

The table below summarizes the key computational tools and their application in the context of synthetic planning for complex molecules such as this compound.

| Computational Tool | Primary Application in Synthesis | Specific Relevance to this compound |

| Computer-Aided Synthesis Planning (CASP) | Devising multi-step retrosynthetic pathways from the target molecule to simple starting materials. acs.orgresearchgate.net | Planning efficient routes to the complex caged xanthone core by navigating a vast network of possible reactions. acs.org |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting transition state energies, and calculating thermodynamic properties. nih.govnih.gov | Modeling the key intramolecular cyclization and rearrangement steps required to form the sterically hindered cage structure. |

| Molecular Docking | Predicting the binding affinity and mode of interaction between a small molecule and a protein target. researchgate.netf1000research.com | Guiding the design of novel this compound analogs with potentially enhanced or new biological activities. |

Biological Activities and Mechanistic Investigations of Cochinchinone a

Antineoplastic and Cytotoxic Activities

Cochinchinone A, a prenylated xanthone (B1684191) isolated from the plant Cratoxylum cochinchinense, has demonstrated notable antineoplastic and cytotoxic activities in various preclinical studies. These investigations have primarily focused on its effects against a range of human cancer cell lines, revealing its potential as a template for the development of new anticancer agents.

In vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, with research indicating varying degrees of efficacy depending on the cell type.

This compound has shown significant cytotoxic activity against the human small cell lung cancer cell line NCI-H187. researchgate.netnih.gov Studies have reported IC50 values, the concentration at which 50% of cell growth is inhibited, highlighting its potency. For instance, one study found that this compound, along with other known compounds, exhibited cytotoxicity against the NCI-H187 cell line with IC50 values ranging from 0.65 to 5.2 microg/ml. researchgate.net The geranyl group at the C-4 position of this compound is thought to be responsible for this significant cytotoxic effect. researchgate.net

In studies involving the A-549 human lung adenocarcinoma cell line, this compound also demonstrated good activity. mdpi.comnih.gov Research on an ethanol (B145695) extract containing this compound showed selective cytotoxicity against the A-549 cell line with an IC50 value of 22.82 ± 0.86 µg/mL. mdpi.comnih.gov Further investigations with isolated this compound confirmed its activity against A-549 cells, with IC50 values reported in the range of 7.55 ± 0.25 µg/mL to 29.27 ± 2.07 µg/mL. mdpi.comnih.gov

The cytotoxic potential of this compound has been assessed against the HT-29 human colon cancer cell line. nih.govnih.govvulcanchem.com In one study, this compound demonstrated cytotoxicity with an ED50 value of 16.1 μM. nih.govvulcanchem.com Interestingly, a preliminary study on semi-synthetic derivatives of this compound found that acetylation, benzoylation, or methylation did not enhance its cytotoxicity against HT-29 cells. nih.govnih.gov

Research has indicated that this compound exhibits cytotoxic effects against breast cancer cell lines. It has been tested against the MCF-7 and MDA-MB-231 cell lines. One study reported that this compound, among other isolated xanthones, showed significant cytotoxic effects against the MCF-7 cell line, with IC50 values in the range of 0.91–9.93 μM. buu.ac.th Another study found that this compound exhibited moderate cytotoxicity against the MDA-MB-231 human breast carcinoma cell line with an IC50 value of 30.40 μg/ml. researchgate.net

The in vitro cytotoxicity of this compound has been evaluated against the KB oral epidermal carcinoma cell line. buu.ac.th It was among a group of xanthones that showed significant cytotoxic effects, with IC50 values ranging from 0.91–9.93 μM. buu.ac.th However, another study noted that a hexane (B92381) fraction containing xanthones from C. cochinchinense did not show an antiproliferative effect on KB cells. researchgate.net

This compound has been shown to possess moderate cytotoxic activity against the HL-60 human myeloid leukemia cell line. researchgate.net In one study, it exhibited an IC50 value of 7.86 μg/ml against this cell line. researchgate.net

Data Tables

Table 1: In vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50/ED50 Value | Reference |

| NCI-H187 | Lung Cancer | 0.65 - 5.2 µg/mL | researchgate.net |

| A-549 | Lung Cancer | 7.55 - 29.27 µg/mL | mdpi.comnih.gov |

| HT-29 | Colon Cancer | 16.1 µM (ED50) | nih.govvulcanchem.com |

| MCF-7 | Breast Cancer | 0.91 - 9.93 µM | buu.ac.th |

| MDA-MB-231 | Breast Cancer | 30.40 µg/mL | researchgate.net |

| KB | Oral Epidermal Carcinoma | 0.91 - 9.93 µM | buu.ac.th |

| HL-60 | Myeloid Leukemia | 7.86 µg/mL | researchgate.net |

Hepatocellular Carcinoma Cells (e.g., HepG-2)

This compound has demonstrated notable cytotoxic activity against hepatocellular carcinoma (HCC) cells, specifically the HepG-2 cell line. nih.govnih.gov The HepG-2 cell line, derived from a liver hepatocellular carcinoma of a 15-year-old male, is a widely utilized model for studying liver cancer and drug metabolism. atcc.orgcet.bio In vitro studies have shown that this compound exhibits significant inhibitory effects on the proliferation of HepG-2 cells. nih.govnih.gov

Research has quantified the cytotoxic effects of this compound, revealing its potential as an anticancer agent. One study reported its activity against HepG-2 cancer cells with an IC50 value of 7.55 ± 0.25 µg/mL. nih.govnih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This data highlights the compound's ability to selectively target and inhibit the growth of these cancer cells. nih.govnih.gov The mechanism behind this cytotoxicity is believed to involve the induction of apoptosis, a process of programmed cell death, which is a key target for many cancer therapies. researchgate.netnih.gov

Table 1: Cytotoxic Activity of this compound against HepG-2 Cells

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG-2 | 7.55 ± 0.25 |

Cervical Cancer Cell Lines (e.g., HeLa S-3)

The cytotoxic potential of this compound also extends to cervical cancer cells, as evidenced by studies on the HeLa S-3 cell line. atcc.org The HeLa cell line, derived from cervical cancer cells taken from Henrietta Lacks in 1951, and its clonal derivative HeLa S-3, are fundamental tools in cancer research. atcc.orggetteal.com These "immortal" cell lines have been instrumental in numerous scientific breakthroughs. getteal.com

While specific IC50 values for this compound against HeLa S-3 cells are not as extensively documented in the provided context, its classification alongside other cytotoxic xanthones suggests a similar mechanism of action. nih.govnih.gov The activity of related compounds and the general understanding of xanthones' anticancer properties point towards this compound's potential to induce cell death in cervical cancer cell lines. nih.gov Further research is needed to fully elucidate the specific pathways affected by this compound in these cells.

Molecular Mechanisms of Antineoplastic Action

The anticancer effects of this compound are underpinned by a variety of molecular mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. wikipedia.orgnih.gov In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells to evade apoptosis and continue to grow. mdpi.com this compound has been shown to modulate this pathway. researchgate.net By inhibiting the NF-κB signaling cascade, this compound can reduce the expression of anti-apoptotic genes and promote programmed cell death in cancer cells. researchgate.netfrontiersin.org This modulation is a key aspect of its antineoplastic action.

Cell Cycle Regulation and Apoptosis Induction

The cell cycle is a tightly regulated process that governs cell division. nih.gov Cancer is often characterized by a loss of this regulation, leading to uncontrolled cell proliferation. nih.gov this compound has been found to interfere with the cell cycle in cancer cells, leading to cell cycle arrest. dntb.gov.ua This prevents the cancer cells from dividing and proliferating further.

Inhibition of EGFR and HER2 Pathways (Computational and in vitro)

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key proteins involved in cell growth and proliferation. mdpi.com Overexpression or mutation of these receptors is common in many types of cancer, leading to increased cell signaling and tumor growth. mdpi.com Dual inhibitors that target both EGFR and HER2 have shown significant therapeutic promise. mdpi.com

Computational and in vitro studies have demonstrated that this compound can act as an inhibitor of both the EGFR and HER2 pathways. nih.govnih.gov Molecular docking studies have revealed that this compound exhibits a strong binding affinity with both EGFR and HER2, with binding energies ranging from -9.3 to -9.9 kcal/mol. nih.govglobalauthorid.com This suggests that this compound can effectively block the signaling pathways mediated by these receptors, thereby inhibiting cancer cell growth and survival. nih.govnih.gov

Table 2: Molecular Docking of this compound with EGFR and HER2

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | EGFR | -9.3 to -9.9 |

| This compound | HER2 | -9.3 to -9.9 |

Oxidative Stress and DNA Damage Protection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to significant DNA damage. medsci.org This damage is a key factor in the development and progression of cancer. researchgate.net Phenolic compounds are known for their ability to protect DNA from such damage. researchgate.net

This compound, as a xanthone, possesses antioxidant properties that can help to mitigate oxidative stress. dntb.gov.ua While direct studies on this compound's role in DNA damage protection are limited in the provided context, the known antioxidant activities of similar compounds suggest a potential protective effect. phcogj.comcore.ac.uknih.gov By scavenging free radicals, this compound may help to prevent the DNA damage that can lead to mutations and the initiation of cancer. dntb.gov.ua

In vivo Preclinical Models for Antineoplastic Evaluation

While this compound has demonstrated cytotoxic effects against various cancer cell lines in laboratory settings (in vitro), its evaluation in living organisms (in vivo) is still in early stages. nih.govrsc.orgpreprints.org Initial studies have shown that it possesses cytotoxic activity against the human lung cancer cell line (NCI-H187) and the HT-29 human colon cancer cell line. nih.govrsc.org One study advanced a derivative of a related compound, 3,6-di-O-acetyl-α-mangostin, to an in vivo hollow fiber assay after it showed potent cytotoxicity. However, it was found to be inactive at the highest dose tested. nih.govebi.ac.uk Further research is required to fully elucidate the in vivo antineoplastic potential of this compound itself. Modifications like acetylation, benzoylation, or methylation did not enhance the cytotoxic activity of this compound in one study. nih.govebi.ac.uk

Antimicrobial Activities

This compound has exhibited a notable spectrum of antimicrobial activities, showing efficacy against various bacteria, fungi, and the parasite responsible for malaria.

Antibacterial Efficacy (e.g., against P. aeruginosa, S. aureus, B. subtilis, L. fermentum, S. typhi)

Research has confirmed that this compound possesses strong antibacterial properties. It has demonstrated significant activity against the Gram-negative bacterium Pseudomonas aeruginosa. rasayanjournal.co.inresearchgate.netresearchgate.net Studies have also reported its effectiveness against the Gram-positive bacterium Staphylococcus aureus. researchgate.net While direct data on its activity against Lactobacillus fermentum is limited, compounds from the same plant source, Cratoxylum formosum, have shown activity against Bacillus subtilis and Salmonella typhi. rasayanjournal.co.in

Table 1: Documented Antibacterial Activity of this compound and Related Compounds

| Bacterial Species | Activity of this compound / Related Compounds | Source |

|---|---|---|

| Pseudomonas aeruginosa | Strong activity | rasayanjournal.co.inresearchgate.netresearchgate.net |

| Staphylococcus aureus | Active | researchgate.net |

| Bacillus subtilis | Active (compounds from the same plant genus) | rasayanjournal.co.in |

| Salmonella typhi | Active (compounds from the same plant genus) | rasayanjournal.co.in |

Proposed Mechanisms of Antibacterial Action (e.g., Cell Wall Interaction)

The proposed mechanism for the antibacterial action of this compound involves interaction with and damage to the bacterial cell wall. rasayanjournal.co.inresearchgate.net It is suggested that the compound may form pores on the cell wall of bacteria like P. aeruginosa, leading to cell damage and death. rasayanjournal.co.inresearchgate.net This disruption of the cell's structural integrity is a key element of its potent antimicrobial effect. rasayanjournal.co.in

Antifungal Properties

This compound has demonstrated antifungal capabilities. Studies have shown its activity against the pathogenic yeast Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL. nih.gov Other related xanthones isolated from the same plant source, such as α-mangostin and macluraxanthone, also exhibit strong activity against C. albicans. researchgate.netupm.edu.my

Antimalarial Activity (e.g., against P. falciparum)

The compound has shown promising antimalarial activity. Research indicates that this compound is active against the malaria parasite, Plasmodium falciparum. researchgate.net While specific IC50 values for this compound are part of broader studies, related compounds from Cratoxylum cochinchinense have shown potent antimalarial effects, with IC50 values as low as 2.6 µg/ml for Cochinchinone C. rasayanjournal.co.in

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. nih.govresearchgate.net A key indicator of this activity is its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in mouse macrophage RAW 264.7 cells. nih.govresearchgate.net In these in vitro assays, this compound and its analogues showed remarkable inhibitory activities on NO production, with IC50 values (the concentration required to inhibit 50% of the activity) in the micromolar range. nih.govresearchgate.net Specifically, a study reported an IC50 value of 18.36 ± 0.21 µM for this compound's inhibition of NO production, without showing cytotoxicity to the macrophage cells. nih.gov

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Measured Effect | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Nitric Oxide (NO) Production Inhibition | Mouse Macrophage RAW 264.7 | Inhibition of LPS-induced NO production | 18.36 ± 0.21 | nih.gov |

Antioxidant Properties

The antioxidant capacity of a compound relates to its ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. This property is a crucial aspect of a compound's potential therapeutic profile, as oxidative stress is implicated in numerous disease processes.

The antioxidant activity of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. tci-thaijo.orgnrct.go.th This common in vitro test measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. mdpi.comnih.gov The reduction of the DPPH radical is observed as a color change, which can be measured spectrophotometrically. nih.gov In one study, this compound exhibited an IC₅₀ value of 40.23 µM in the DPPH assay. nrct.go.th

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox chemistry and antioxidant capacity of compounds. nrct.go.th These techniques can determine the oxidation potential of a substance, with lower oxidation potentials indicating a greater ease of oxidation and, consequently, a higher potential to act as an antioxidant. nrct.go.th The electrochemical behavior of this compound has been investigated, revealing an irreversible oxidation cycle with a first apparent oxidation peak at a potential of 0.75 V. nrct.go.th This finding provides insight into its ability to participate in redox reactions and supports its role as an antioxidant.

| Compound | Parameter | Method | Result | Reference |

|---|---|---|---|---|

| This compound | Free Radical Scavenging Activity | DPPH Assay | IC₅₀ = 40.23 µM | nrct.go.th |

| This compound | Redox Activity | Cyclic Voltammetry | Oxidation Potential = 0.75 V | nrct.go.th |

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. mdpi.comnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower post-meal blood glucose level. This mechanism is a therapeutic strategy for managing type 2 diabetes. nih.gov

This compound has been identified as a potential inhibitor of α-glucosidase. nih.gov Its inhibitory activity was assessed through in vitro enzymatic studies, which measure the compound's ability to block the action of the α-glucosidase enzyme directly. nih.govms-editions.cl In these assays, this compound demonstrated inhibitory potential with a reported IC₅₀ value of 21.19 ± 1.01 µg/mL. nih.gov This finding suggests that this compound may contribute to glycemic control by interfering with carbohydrate-metabolizing enzymes.

| Compound | Enzyme Target | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | α-Glucosidase | In vitro Enzymatic Inhibition | 21.19 ± 1.01 µg/mL | nih.gov |

Molecular Docking and Computational Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a ligand, such as this compound, and its target protein at a molecular level. researchgate.net The validation of these computational models is crucial to ensure the reliability of the predicted binding modes and affinities. nih.gov

In the context of this compound and related compounds, molecular docking studies have been employed to elucidate their inhibitory mechanisms against various enzymes. For instance, computational analyses have been used to understand the binding interactions of similar caged xanthones with Protein Tyrosine Phosphatase 1B (PTP1B). nih.govresearchgate.net These studies often involve preparing the 3D structures of both the ligand (this compound) and the receptor (the target protein), followed by running docking simulations using software like AutoDock. nih.govresearchgate.net The results are then analyzed to determine the binding energy and the specific amino acid residues involved in the interaction. Validation of the docking protocol is typically performed by redocking a known ligand into the active site of the receptor and comparing the root-mean-square deviation (RMSD) between the predicted and the crystallographic pose. researchgate.net

Antiviral Activities (e.g., Anti-HIV-1)

This compound has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov HIV-1 is the virus responsible for Acquired Immunodeficiency Syndrome (AIDS), and its replication cycle involves several key enzymes, including reverse transcriptase, which are primary targets for antiviral drugs. researchgate.netnih.gov

Research has shown that various xanthones isolated from the stems and leaves of Cratoxylum cochinchinense, including this compound, exhibit significant anti-HIV-1 effects. nih.govmdpi.com In one study, a series of xanthones, including a compound structurally similar to this compound, displayed remarkable inhibitory activities against HIV-1 reverse transcriptase (RT) in vitro. nih.gov The anti-HIV-1 activity is typically evaluated by measuring the 50% effective concentration (EC₅₀), which is the concentration of the compound required to inhibit the cytopathic effects of the virus by 50%. nih.govresearchgate.net For a series of related xanthones, EC₅₀ values ranged from 0.22 to 11.23 µM, with no significant cytotoxicity observed against the host cells. nih.govresearchgate.net This indicates a favorable therapeutic window for these compounds.

The mechanism of action for some antiviral anthraquinones, a class of compounds related to xanthones, involves the inhibition of HIV-1 reverse transcriptase. nih.gov It is plausible that this compound and its analogues share a similar mechanism, interfering with the enzymatic activity essential for viral replication. researchgate.net

Other Reported Biological Activities

Beyond its antiviral properties, this compound and its analogues have been investigated for other significant biological effects.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com The inhibition of PTP1B can enhance insulin sensitivity.

Studies have identified xanthones from Cratoxylum cochinchinense as potent inhibitors of PTP1B. nih.govmdpi.com For instance, a range of xanthones, including compounds structurally related to this compound, have been shown to inhibit PTP1B with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. nih.govnih.gov Kinetic studies have revealed that these xanthones often act as competitive inhibitors of PTP1B, meaning they bind to the active site of the enzyme, preventing the substrate from binding. nih.govnih.gov

Table 1: PTP1B Inhibitory Activity of Selected Xanthones

| Compound | IC₅₀ (µM) against PTP1B |

| Cratoxanthone A | 2.4 nih.gov |

| γ-mangostin | 2.8 nih.gov |

| Caged Xanthone 4 | 43.2 nih.gov |

| Caged Xanthone 6 | 6.6 nih.gov |

This table presents the inhibitory concentrations of various xanthones against PTP1B, highlighting the potential of this class of compounds as PTP1B inhibitors.

The Retinoid X Receptor-α (RXR-α) is a nuclear receptor that plays a crucial role in regulating gene transcription involved in various biological processes, including cell growth, differentiation, and metabolism. nih.goviomcworld.com RXR-α often functions by forming heterodimers with other nuclear receptors. iomcworld.comwikipedia.org

While direct studies on this compound's effect on RXR-α may be limited, research on its analogues has shown significant activity. For example, Cochinchinone B, a closely related xanthone, has been identified as a modulator of a truncated form of RXR-α (tRXRα), which is implicated in cancer cell survival. nih.gov This analogue was found to inhibit the transcriptional activity of RXR-α. nih.gov Computational studies and mutational analysis suggest that this inhibition is achieved through a distinct binding mode that interferes with key amino acid residues in the receptor. nih.gov The ability of these compounds to modulate RXR-α signaling highlights their potential in cancer therapy. iomcworld.com

Structure Activity Relationship Sar Studies of Cochinchinone a and Its Analogues

Impact of Prenylation and Geranylation on Bioactivity

Prenylation, the attachment of a prenyl group, and the related modification of geranylation are common in natural products, including the xanthone (B1684191) class to which Cochinchinone A belongs. sci-hub.sescienceopen.com These isoprenoid side chains are known to be significant contributors to the biological profiles of molecules. The addition of these lipophilic groups can increase the compound's affinity for biological membranes and improve its interaction with protein targets. sci-hub.semdpi.com This enhanced lipophilicity may lead to better membrane permeability and bioavailability. scispace.com

This compound is a prenylated xanthone, and its bioactivity is intrinsically linked to this structural feature. mdpi.com The presence of prenyl groups on the xanthone skeleton is often associated with a range of biological effects, including antimicrobial and cytotoxic activities. mdpi.comresearchgate.net For instance, the cytotoxic effects of this compound and related prenylated xanthones have been documented against various cancer cell lines. preprints.org While specific studies directly comparing the bioactivity of this compound with a non-prenylated version are limited, the general consensus in the literature is that the prenyl moiety is a critical pharmacophore. sci-hub.se The structural diversity within this class is further expanded by geranylation, where a larger geranyl group is attached, which can also modulate biological effects. scienceopen.com

Role of Hydroxyl and Alkoxy Substituents

The xanthone backbone of this compound is decorated with multiple hydroxyl (-OH) groups, which are pivotal to its biological activity. These phenolic hydroxyls are known to be effective hydrogen donors, contributing significantly to the antioxidant capacity of these molecules by neutralizing free radicals. vulcanchem.com

The position and number of hydroxyl groups can dramatically influence cytotoxic activity. Modifications of these groups, such as converting them into alkoxy moieties (e.g., methoxy (B1213986) groups, -OCH₃), can alter the compound's electronic properties, hydrogen-bonding capacity, and lipophilicity, thereby affecting its interaction with biological targets. preprints.org

A study on the related compound α-mangostin provides a clear example of this principle. While α-mangostin itself shows potent activity, its methylated derivative, 3,6-di-O-methyl-α-mangostin, where hydroxyl groups are converted to methoxy groups, exhibits reduced cytotoxicity. nih.govnih.govresearchgate.net This suggests that the free hydroxyl groups are essential for the full expression of cytotoxic potential in these types of xanthones.

| Compound | Modification | Activity in Mitochondrial Transmembrane Potential Assay (IC₅₀) |

|---|---|---|

| α-Mangostin | - | 0.2 μM nih.gov |

| 3,6-di-O-methyl-α-mangostin | Methylation of hydroxyls at C-3 and C-6 | 0.9 μM nih.gov |

Effects of Acetylation, Benzoylation, and Methylation on Activity

To further probe the SAR of this compound, derivatives have been synthesized through chemical modifications such as acetylation, benzoylation, and methylation. nih.govnih.gov These reactions target the reactive hydroxyl groups on the xanthone scaffold. Acetylation introduces an acetyl group (-COCH₃), benzoylation adds a benzoyl group (-COC₆H₅), and methylation adds a methyl group (-CH₃), converting hydroxyls to alkoxy groups as discussed previously.

Interestingly, a preliminary study on the derivatization of this compound revealed that none of these modifications—acetylation, benzoylation, or methylation—led to an enhancement of its cytotoxic activity against HT-29 human colon cancer cells. nih.govnih.govresearchgate.net This finding is in stark contrast to the results observed for the structurally related compound α-mangostin, where 3,6-diacetylation and 6-benzoylation were found to slightly increase its cytotoxicity. nih.govnih.govresearchgate.net This differential outcome underscores the subtle yet critical structural differences between this compound and α-mangostin that dictate how modifications affect their interaction with cellular targets.

| Parent Compound | Modification | Effect on Cytotoxicity | Reference |

|---|---|---|---|

| This compound | Acetylation, Benzoylation, Methylation | No enhancement | vulcanchem.comnih.govnih.gov |

| α-Mangostin | 3,6-di-acetylation | Slight increase | nih.govnih.govresearchgate.net |

| α-Mangostin | 6-benzoylation | Slight increase | nih.govnih.govresearchgate.net |

| α-Mangostin | Methylation | Reduction | nih.govnih.govresearchgate.net |

Correlation between Structural Motifs and Specific Biological Activities

A structural motif is a specific arrangement of atoms or chemical groups within a molecule that is often associated with a particular function or activity. scitechnol.combiorxiv.org In this compound and its analogues, several key motifs can be correlated with distinct biological activities.

Prenylated Xanthone Core: The fundamental motif of a xanthone core with one or more prenyl groups is strongly linked to general cytotoxicity. researchgate.net this compound demonstrated cytotoxicity against the HT-29 human colon cancer cell line (ED₅₀: 16.1 μM) and the NCI-H187 human lung cancer cell line. preprints.orgvulcanchem.com

Di-isoprenylxanthone Motif: The presence and positioning of multiple isoprenyl groups can fine-tune the biological activity. For example, the analogue 1,3,7-trihydroxy-2,4-diisoprenylxanthone (B1249342) was identified as a potent inhibitor of the transcription factor NF-κB, with an IC₅₀ value of 2.9 μM. nih.govresearchgate.netebi.ac.uk This suggests that the specific arrangement of two isoprenyl groups on the xanthone scaffold is favorable for this particular activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. cabidigitallibrary.orgresearchgate.net These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new, untested compounds, thereby streamlining the drug discovery process. nih.govmdpi.com

While QSAR studies have been successfully applied to the broader class of xanthones to develop predictive models for their anticancer activities against various cell lines, specific QSAR models focusing exclusively on this compound and its direct analogues are not extensively detailed in the scientific literature. researchgate.netresearchgate.net The development of such a targeted QSAR model would require a dataset of this compound analogues with well-defined structural variations and corresponding biological activity data. Such a model could provide deeper insights into the specific structural requirements for the bioactivity of this compound, such as the optimal lipophilicity, electronic properties, and steric factors, and would be invaluable for the rational design of novel derivatives with improved potency and selectivity. mdpi.com

Analytical Methodologies for Cochinchinone a Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating Cochinchinone A from complex natural product extracts and quantifying its presence.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and quantification of this compound. nih.govnih.gov In a typical application, reversed-phase HPLC is employed to analyze methanolic extracts of plant materials containing the compound. tarc.edu.my The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. drawellanalytical.com

Preparative HPLC is specifically used for the large-scale purification of this compound from crude extracts after initial separation by other chromatographic methods like silica (B1680970) gel column chromatography. nih.gov The purity and identity of the isolated compound are then confirmed through various spectroscopic analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the comprehensive metabolite profiling of natural extracts, including the identification of this compound. mdpi.comthermofisher.comlcms.cz This technique couples the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. thermofisher.commdpi.comnih.gov

In studies of Cratoxylum formosum ssp. pruniflorum, LC-MS/MS analysis of root and stem extracts revealed that this compound was one of the major constituents. mdpi.com The identification is achieved by comparing the retention time and the mass spectral data, particularly the MS/MS fragmentation patterns, with those of authentic standards or by searching specialized databases. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-ESI/LTQOrbitrap/MS, provides accurate mass measurements, which aids in the unambiguous identification of this compound and other metabolites in complex mixtures. mdpi.com

Electrochemical Methods for Characterization and Activity Assessment (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and to assess its antioxidant activity. nrct.go.thtci-thaijo.orgwikipedia.orglibretexts.org CV measures the current that develops in an electrochemical cell as the potential is linearly swept between two set points. wikipedia.orglibretexts.org

In a study involving several xanthones isolated from Cratoxylum cochinchinense and Cratoxylum formasum, the electrochemical behavior of this compound was investigated using cyclic voltammetry. nrct.go.thtci-thaijo.org The experiment was conducted using a three-electrode system, and the resulting voltammogram provided information about the oxidation potential of the compound. nrct.go.thossila.com It was observed that this compound, along with some other isolated xanthones, was oxidized in the potential range of 0-2V, and its cyclic voltammogram showed an irreversible cycle with a specific oxidation peak potential. nrct.go.th This electrochemical data can be correlated with the compound's antioxidant capacity, as compounds that are easily oxidized often exhibit strong antioxidant properties. nrct.go.thwikipedia.org

Table 1: Electrochemical Data for this compound and Related Compounds

| Compound | Oxidation Peak Potential (V) | Antioxidant Activity (IC50 in µM) |

| This compound | 0.95 | Inactive (>100) |

| Dulcisxanthone B | 0.64 | 24.81 |

| ß-mangostin | 0.56 | 22.97 |

| Cudratricusxanthone E | 0.61 | 23.51 |

| Cochinchinone B | 0.65 | 15.12 |

Source: Naresuan University Journal: Science and Technology 2019; (27)3 40 nrct.go.th

Spectroscopic Techniques in Quantitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound. sigmaaldrich.cnnumberanalytics.comnih.gov These techniques provide detailed information about the molecule's chemical structure and can be adapted for quantitative measurements.

The primary spectroscopic techniques used in the study of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete chemical structure of this compound. nrct.go.thtci-thaijo.org Quantitative NMR (qNMR) can also be used to determine the concentration or purity of a sample by comparing the integral of an analyte's signal to that of a known standard. ox.ac.uk

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. sci-hub.ru As mentioned earlier, when coupled with liquid chromatography, it becomes a powerful tool for both qualitative and quantitative analysis in complex mixtures. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the this compound molecule, such as hydroxyl (O-H) and carbonyl (C=O) groups. sci-hub.ru

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound provides information about its chromophoric system, which is characteristic of the xanthone (B1684191) skeleton. mdpi.com

Raman Spectroscopy : This technique, based on the inelastic scattering of monochromatic light, provides a unique vibrational fingerprint of the molecule and can be used for quantitative analysis, often in conjunction with chemometric methods. ualberta.ca

Table 2: Summary of Analytical Methodologies for this compound

| Methodology | Application | Key Findings/Capabilities |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Enables purification of this compound from extracts. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Metabolite Profiling and Identification | Identifies this compound as a major component in plant extracts. mdpi.com |

| Cyclic Voltammetry (CV) | Characterization and Activity Assessment | Determines the oxidation potential and assesses antioxidant activity. nrct.go.thtci-thaijo.org |

| Spectroscopic Techniques (NMR, MS, IR, UV-Vis, Raman) | Structural Elucidation and Quantitative Analysis | Confirms the chemical structure and allows for quantification. nrct.go.thtci-thaijo.orgsci-hub.ruualberta.ca |

Ecological and Chemo Taxonomical Significance of Cochinchinone a

Role in Plant Defense Mechanisms

Cochinchinone A, a prominent xanthone (B1684191) found in Cratoxylum species, plays a significant role in the plant's defense against a variety of environmental threats. Plants produce a vast array of secondary metabolites that are not essential for primary metabolic processes but are crucial for survival and interaction with the environment. These compounds, including xanthones like this compound, often possess antimicrobial and insecticidal properties, forming a chemical shield against pathogens and herbivores.

Research into the phytochemical properties of the Cratoxylum genus has revealed that its extracts, rich in xanthones, exhibit significant antibacterial and antifungal activities. These properties are a key component of the plant's innate defense system. For instance, this compound, isolated from the twigs of Cratoxylum cochinchinense, has demonstrated antibacterial effects. The presence of such bioactive compounds helps the plant to inhibit the growth of pathogenic microorganisms in its environment, thereby protecting it from potential diseases.

The defensive role of these compounds is not limited to microbial threats. Many plant secondary metabolites also deter feeding by insects and other herbivores. While specific studies on the insecticidal activity of this compound are limited, the general role of xanthones and other phenolics in plant defense suggests a potential deterrent effect. The production of these compounds can make the plant tissues less palatable or even toxic to insects, thus reducing the likelihood of damage from herbivory. The resinous sap produced by Cratoxylum species, which is a source of these xanthones, can also act as a physical barrier, trapping or repelling insects.

| Compound Class | Specific Compound Example | Defensive Role | Research Finding |

| Xanthones | This compound | Antibacterial | Demonstrated activity against various bacteria. |

| Xanthones | General | Antifungal | Extracts from Cratoxylum show broad antifungal properties. |

| Triterpenoids | α-amyrin | General Defense | A predominant compound in several Cratoxylum species. |

| Phenolic Compounds | General | Antioxidant, Antimicrobial | Contribute to the overall protective chemical profile of the plant. |

Chemotaxonomical Marker for Cratoxylum Species

Chemotaxonomy is the classification of plants based on their chemical constituents. Secondary metabolites, such as xanthones, are often unique to specific plant genera or species, making them valuable chemical markers for taxonomic identification and differentiation. The genus Cratoxylum is characterized by its rich and diverse profile of xanthone derivatives, and this compound serves as a significant chemotaxonomic marker for this genus. researchgate.net

Phytochemical investigations across the six accepted species of Cratoxylum (C. arborescens, C. cochinchinense, C. formosum, C. glaucum, C. maingayi, and C. sumatranum) have consistently shown that xanthones are the most abundant class of secondary metabolites. researchgate.net The specific types and concentrations of these xanthones can vary between species, providing a chemical fingerprint for each. For example, while this compound is a known constituent of Cratoxylum cochinchinense, the presence and relative abundance of this and other xanthones can help distinguish it from other species within the genus.

The structural diversity of xanthones within Cratoxylum is vast, with numerous derivatives having been isolated and identified. This chemical diversity is a key feature used in the chemotaxonomic analysis of the genus. The consistent production of a complex mixture of xanthones, including this compound, strongly supports the monophyletic nature of the Cratoxylum genus and aids in its classification within the Hypericaceae family.

The following table illustrates the distribution of major chemical classes within the Cratoxylum genus, emphasizing the prevalence of xanthones.

| Chemical Class | Prevalence in Cratoxylum | Role as Chemotaxonomic Marker |

| Xanthones | Major and highly diverse | Primary marker for the genus and for species differentiation. |

| Triterpenoids | Commonly present | Supportive marker, often in conjunction with xanthones. |

| Flavonoids | Present | Common in many plants, but specific flavonoids can be useful. |

| Benzophenones | Occasionally reported | Can contribute to the chemical profile of certain species. |

Presence in Bee Propolis and Associated Plant Sources

Propolis, a resinous substance produced by bees, has a chemical composition that is directly reflective of the local flora from which the bees collect resins. The presence of this compound in bee propolis is a clear indicator that bees have foraged on plants of the Cratoxylum genus, particularly Cratoxylum cochinchinense. This makes this compound a valuable biomarker for tracing the botanical origin of propolis in certain geographical regions.

Studies conducted in Southeast Asia, where Cratoxylum cochinchinense is native, have identified this compound as a constituent of propolis produced by stingless bees (Meliponinae). researchgate.net Bees collect the resinous sap that exudes from the bark and other parts of the Cratoxylum trees. rasayanjournal.co.in This resin is rich in xanthones, including this compound. The bees then mix this resin with their own enzymes and beeswax to create propolis, which they use to construct and protect their hives.

The chemical analysis of propolis from these regions confirms a direct link between the compounds found in the propolis and those present in Cratoxylum cochinchinense. This relationship is crucial for understanding the ecological interactions between bees and their environment, as well as for the standardization and quality control of propolis as a commercial product. The geographical distribution of Cratoxylum species, therefore, heavily influences the chemical profile of local propolis.

The table below details the connection between this compound, its plant source, the bee type, and the resulting propolis.

| Compound | Plant Source | Bee Type | Propolis Origin | Significance |

| This compound | Cratoxylum cochinchinense | Stingless Bees (e.g., Lisotrigona cacciae) | Southeast Asia (e.g., Vietnam) | Serves as a chemical marker for the botanical origin of the propolis. |

Computational and Theoretical Studies on Cochinchinone a

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). openaccessjournals.comopenaccessjournals.commdpi.com This method helps in understanding the binding mechanism and affinity, which are crucial for assessing the compound's potential as a therapeutic agent.

Detailed research findings from a 2023 study on constituents isolated from Homotrigona apicalis propolis explored the interaction of Cochinchinone A with several key protein targets through molecular docking. nih.gov The study aimed to elucidate the molecular basis for the observed cytotoxic and α-glucosidase inhibitory activities. nih.gov

The specific targets for this compound included:

Epidermal Growth Factor Receptor (EGFR): A protein involved in cell growth and proliferation, which is a common target in cancer therapy.

Human Epidermal Growth Factor Receptor 2 (HER2): Another important receptor in the context of certain types of cancer, particularly breast cancer.

α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a key strategy for managing type 2 diabetes.

The docking simulations revealed that this compound exhibits strong binding affinities for these targets. nih.gov The binding energy, a measure of the stability of the ligand-receptor complex, was calculated for each interaction. A more negative binding energy value typically indicates a stronger and more stable interaction. academie-sciences.fr The results demonstrated that the binding energies for this compound were lower (i.e., more favorable) than that of the standard inhibitor, acarbose, in the case of α-glucosidase. nih.gov Similarly, its strong binding to EGFR and HER2 suggests a potential mechanism for its cytotoxic effects. nih.gov

Table 1: Molecular Docking Results for this compound with Various Protein Targets

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -9.9 |

| Human Epidermal Growth Factor Receptor 2 (HER2) | -9.5 |

| α-Glucosidase | -9.3 |

Data sourced from a 2023 study on compounds from Homotrigona apicalis propolis. nih.gov

These findings highlight the potential of this compound as an inhibitor of clinically relevant proteins and provide a structural framework for its observed biological activities. nih.gov

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules from first principles. openaccessjournals.comdntb.gov.ua Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors that govern a molecule's reactivity and interactions. physchemres.org Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.orgnih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. physchemres.orgnih.gov A smaller gap generally suggests higher reactivity. physchemres.org

While the principles of quantum chemistry are widely applied to natural products, specific studies detailing the comprehensive quantum chemical calculations of electronic properties (such as HOMO-LUMO energies, electrostatic potential maps, or dipole moments) for this compound are not extensively available in the reviewed scientific literature. Such calculations would theoretically provide valuable insights into its electrophilic and nucleophilic sites, predicting how it might interact with biological targets and guiding the synthesis of derivatives with modified electronic characteristics for enhanced activity. neovarsity.org

Predictive Modeling for Biological Activities (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a predictive modeling approach that correlates the chemical structure of compounds with their biological activity. ajrconline.orgresearchgate.net By developing mathematical models, QSAR can forecast the activity of new or untested compounds, thereby accelerating the drug discovery process. neovarsity.orgimist.ma These models are built using a set of known molecules (a training set) and are validated to ensure their predictive power. researchgate.net

A typical QSAR study involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods to find a correlation with a measured biological endpoint, such as the half-maximal inhibitory concentration (IC50). ajrconline.orgnih.gov

Currently, there is a lack of specific, published QSAR models focused solely on this compound or a closely related series of xanthones for a particular biological activity. The development of a robust QSAR model would require a dataset of structurally similar xanthone (B1684191) derivatives with consistently measured biological data. Such a model could prove invaluable for predicting the potential of new this compound analogs and for rationally designing compounds with improved potency and selectivity. ajrconline.org

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative energies. nih.govub.ac.idimperial.ac.uk Understanding the preferred conformation of a molecule is essential because its three-dimensional shape dictates how it will interact with a biological receptor. taylorfrancis.comnih.gov

The process involves mapping the potential energy surface of the molecule to identify low-energy, stable conformers. nih.govnih.gov This is particularly important for flexible molecules like this compound, which contains rotatable bonds in its prenyl side chains. The bioactive conformation, which is the specific shape the molecule adopts when it binds to its target, may not be its lowest energy state in solution. nih.gov

A detailed conformational analysis of this compound has not been specifically reported in the surveyed literature. Such a study would be a critical precursor to advanced molecular modeling techniques. By identifying the most stable conformers, researchers can perform more accurate molecular docking simulations, leading to a better understanding of the structure-activity relationship and providing a more reliable foundation for the rational design of new derivatives. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Cochinchinone Analogues

The discovery and characterization of novel Cochinchinone A analogues from natural sources remain a significant and promising area of research. The structural diversity of related xanthones found in nature suggests a high probability of identifying new derivatives with potentially enhanced or novel biological activities.

Researchers are actively isolating and identifying new prenylated xanthones from various plant species. For instance, bioassay-guided fractionation of ethanol (B145695) extracts from the pericarps of Garcinia mangostana has led to the isolation of previously unknown prenylated xanthones. Two such compounds, 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthone and 1,3,8-trihydroxy-2-(3-methyl-2-butenyl)-4-(3-hydroxy-3-methylbutanoyl)-xanthone, were identified alongside known compounds. This ongoing discovery highlights the rich chemical diversity within this class of compounds and underscores the potential for finding novel this compound analogues.

Future exploration will likely involve advanced screening of extracts from a wider range of plant families known to produce xanthones, such as Clusiaceae and Polygalaceae. The use of modern spectroscopic and spectrometric techniques will be crucial in elucidating the structures of these new minor constituents.

Deeper Mechanistic Elucidation of Biological Pathways

While preliminary studies have indicated the biological potential of this compound, a comprehensive understanding of its molecular mechanisms is still needed. Future research must focus on elucidating the specific biological pathways through which it exerts its effects. Drawing parallels from other structurally similar xanthones, several potential mechanisms of action for this compound can be hypothesized and investigated.

Many xanthone (B1684191) derivatives exhibit anticancer activity through various mechanisms, including the activation of caspase proteins to induce apoptosis, inhibition of protein kinases involved in cell proliferation, and the inhibition of enzymes like aromatase. For example, some antimicrobial peptides and other natural compounds have been shown to induce the production of reactive oxygen species (ROS) and release of calcium ions in cancer cells. This can lead to disruption of the mitochondrial membrane potential and subsequent activation of caspases to trigger apoptosis. Other potential anticancer mechanisms that warrant investigation for this compound include the disruption of cell structure and the inhibition of topoisomerase.

In the context of its antimicrobial properties, the mechanisms of action for other xanthones involve the disruption of bacterial cell membranes, inhibition of efflux pumps, and interference with biofilm formation. Future studies on this compound should explore these pathways to better understand its antimicrobial potential.

Table 1: Potential Biological Pathways for this compound Investigation

| Potential Activity | Hypothesized Mechanism of Action | Key Molecular Targets |

|---|---|---|

| Anticancer | Induction of Apoptosis | Caspase proteins, Mitochondrial membrane |

| Inhibition of Cell Proliferation | Protein kinases, Aromatase | |

| Oxidative Stress | Reactive Oxygen Species (ROS) | |

| Antimicrobial | Disruption of Bacterial Cell Integrity | Bacterial cell membrane |

| Inhibition of Drug Resistance | Efflux pumps (e.g., MepA, NorA) |

Novel Synthetic Route Development for Scalable Production

The advancement of this compound from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient and scalable synthetic production methods. Currently, the reliance on isolation from natural sources limits the available quantities, thereby hindering extensive preclinical and clinical research. A robust total synthesis would not only provide a consistent and scalable supply but also open avenues for the creation of novel analogues with improved properties.

While a specific total synthesis for this compound has not been widely reported, the development of scalable syntheses for other complex natural products serves as a valuable blueprint. Key principles for such a synthesis would include:

Scalability: Ensuring that each reaction can be performed safely and efficiently on a large (gram-scale or greater) basis.